2-Chloro-p-phenylenediamine dihydrochloride 2-Chloro-p-phenylenediamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 615-46-3
VCID: VC2472794
InChI: InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H
SMILES: C1=CC(=C(C=C1N)Cl)N.Cl.Cl
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol

2-Chloro-p-phenylenediamine dihydrochloride

CAS No.: 615-46-3

Cat. No.: VC2472794

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-p-phenylenediamine dihydrochloride - 615-46-3

Specification

CAS No. 615-46-3
Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
IUPAC Name 2-chlorobenzene-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H
Standard InChI Key DUARBEGXKPFDPX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)N.Cl.Cl
Canonical SMILES C1=CC(=C(C=C1N)Cl)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-p-phenylenediamine dihydrochloride is an aromatic diamine compound with a chlorine substituent. Its parent compound is 2-chloro-1,4-diaminobenzene, and the dihydrochloride form consists of this base with two hydrogen chloride molecules . The compound has a molecular weight of 215.5 g/mol and contains three chlorine atoms in its molecular structure .

Molecular Structure and Formula

The molecular formula of 2-Chloro-p-phenylenediamine dihydrochloride is C6H9Cl3N2, representing the parent diamine and two hydrochloride groups . The structure consists of a benzene ring with two amino groups in the para position (positions 1 and 4) and a chlorine atom at position 2 . This arrangement creates a unique electronic distribution that influences the compound's chemical reactivity and properties.

Chemical Identifiers

The compound is registered under various identification systems to facilitate tracking and regulatory compliance. The following table summarizes the primary identifiers:

Identifier TypeValue
CAS Number615-46-3
PubChem CID11997
Parent Compound CID11998
European Community (EC) Number210-427-6
UNIIMJG61MCR0H
DSSTox Substance IDDTXSID9060651
InChIKeyGJCLKJLIKKFYAW-UHFFFAOYSA-N

Table 1: Chemical identifiers for 2-Chloro-p-phenylenediamine dihydrochloride

Nomenclature and Synonyms

IUPAC Nomenclature

According to the standardized naming conventions, the IUPAC name for this compound is 2-chlorobenzene-1,4-diamine;dihydrochloride . This systematic name precisely identifies the molecular structure and composition of the compound.

Common Synonyms

The compound is known by several synonyms that are used in scientific literature, regulatory documents, and commercial contexts:

  • 2-Chloro-p-phenylenediamine dihydrochloride

  • 2-chlorobenzene-1,4-diamine dihydrochloride

  • p-Phenylenediamine, 2-chloro-, dihydrochloride

  • 1,4-Benzenediamine, 2-chloro-, dihydrochloride

  • 2-Chlorobenzene-1,4-diammonium dichloride

  • 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2)

These alternative names reflect different naming conventions and perspectives on the chemical structure, but all refer to the same chemical entity.

Physical and Chemical Properties

Physical Characteristics

2-Chloro-p-phenylenediamine dihydrochloride appears as a crystalline solid at standard temperature and pressure . While the search results don't provide specific details about color, odor, or melting point for the dihydrochloride salt, many aromatic amine salts typically present as off-white to light brown crystalline powders.

Chemical Reactivity and Stability

The compound contains reactive amine groups that can participate in various chemical transformations, including oxidation reactions, coupling reactions, and condensation with carbonyl compounds . The presence of the chlorine atom at position 2 influences the electron distribution in the aromatic ring, affecting the reactivity of the amine groups.

Toxicity EndpointSpeciesResultClassification
Acute oral toxicity LD50Rat729-1190 mg/kg bwSchedule 6
Skin irritationRabbitNot irritatingN/A
Eye irritationRabbitSlight-moderately irritatingSchedule 5
Skin sensitizationGuinea pigStrong sensitizerSchedule 6

Table 2: Toxicological profile of 2-chloro-p-phenylenediamine

Structural Relationship to Other Compounds

Parent Compound and Related Derivatives

2-Chloro-p-phenylenediamine dihydrochloride is the dihydrochloride salt of 2-Chloro-p-phenylenediamine (CAS: 615-66-7) . The parent compound serves as the base structure, while the addition of hydrochloric acid creates the dihydrochloride salt, which often exhibits different solubility, stability, and handling characteristics compared to the free base.

Other related derivatives include 2-chloro-p-phenylenediamine sulfate (CAS: 6219-71-2), which has been assessed for toxicological properties alongside the parent compound . The toxicokinetics and systemic toxicity of these compounds are expected to be similar, despite potential differences in local effects .

Research and Analytical Considerations

Analytical Detection and Characterization

The compound can be identified and characterized using standard analytical techniques including:

  • Mass spectrometry with its characteristic fragmentation pattern

  • Infrared spectroscopy showing characteristic N-H and aromatic C-H stretching

  • Nuclear magnetic resonance (NMR) spectroscopy revealing the aromatic proton patterns and amino group signals

  • High-performance liquid chromatography (HPLC) for purity determination and quantification

Research Considerations

When working with 2-Chloro-p-phenylenediamine dihydrochloride, researchers should consider:

  • The strong sensitization potential of the compound, necessitating appropriate personal protective equipment

  • Potential cross-reactivity with other phenylenediamine derivatives

  • The moderate acute toxicity profile requiring proper handling protocols

  • Special disposal requirements for halogenated aromatic compounds

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